(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid
Overview
Description
(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis, and a dimethoxyphenyl group, which contributes to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Protection of the amino group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Formation of the hydroxypropanoic acid backbone: This involves the use of chiral catalysts to ensure the correct stereochemistry.
Introduction of the dimethoxyphenyl group: This step often involves a coupling reaction using reagents like boronic acids or halides under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using reagents like Jones reagent or PCC.
Reduction: The carbonyl group can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Jones reagent (CrO3 in H2SO4), PCC (Pyridinium chlorochromate)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nitrating mixture (HNO3/H2SO4), Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in modulating biological pathways due to its structural similarity to certain bioactive molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting or activating their functions. The dimethoxyphenyl group may interact with hydrophobic pockets in proteins, while the Fmoc group can provide steric hindrance, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenyl-2-hydroxypropanoic acid: Similar structure but lacks the dimethoxy groups, which may affect its reactivity and biological activity.
(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)-2-hydroxypropanoic acid: Contains a single methoxy group, leading to different electronic and steric properties.
Uniqueness
The presence of the dimethoxyphenyl group in (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid provides unique electronic and steric properties, enhancing its reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
(2R,3R)-3-(2,3-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO7/c1-32-21-13-7-12-19(24(21)33-2)22(23(28)25(29)30)27-26(31)34-14-20-17-10-5-3-8-15(17)16-9-4-6-11-18(16)20/h3-13,20,22-23,28H,14H2,1-2H3,(H,27,31)(H,29,30)/t22-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWYOARANXRHLN-DHIUTWEWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)[C@H]([C@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654618 | |
Record name | (2R,3R)-3-(2,3-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217641-22-9 | |
Record name | (2R,3R)-3-(2,3-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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